

Commercial Availability and Application of Purified Ciwujianoside C3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ciwujianoside C3

Cat. No.: B15611439

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C3, a triterpenoid saponin isolated from the leaves of *Acanthopanax* species, has garnered significant interest within the scientific community for its potential therapeutic properties.[1][2] Notably, research has demonstrated its anti-inflammatory effects, suggesting its utility as a lead compound in drug discovery and as a tool for investigating inflammatory pathways.[1] This document provides a comprehensive overview of the commercial suppliers of purified **Ciwujianoside C3**, detailed protocols for its application in anti-inflammatory research, and a general method for its purification from plant material.

Commercial Suppliers of Purified Ciwujianoside C3

Several commercial vendors offer purified **Ciwujianoside C3** for research purposes. The purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC). It is crucial for researchers to obtain a certificate of analysis from the supplier to verify the identity and purity of the compound.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity
ChemNorm	114906-74-0	C ₅₃ H ₈₆ O ₂₁	1059.24	95-98% (HPLC)
MedchemExpress	114906-74-0	C ₅₃ H ₈₆ O ₂₁	1059.24	Not specified
TargetMol	114906-74-0	Not specified	Not specified	Not specified

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. Researchers should always confirm the specifications with the supplier before ordering. All products from these suppliers are intended for research use only.[3]

Application Notes: Anti-inflammatory Activity of Ciwujianoside C3

Ciwujianoside C3 has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[4] The compound effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] The underlying mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the inhibition of downstream mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) activation.[4]

Summary of Quantitative Data on Anti-inflammatory Effects

The following table summarizes the inhibitory effects of **Ciwujianoside C3** on the production of various inflammatory markers in LPS-stimulated RAW 264.7 cells.

Concentration of Ciwujianoside C3 (μM)	Inhibition of NO Production (%)	Inhibition of PGE2 Production (%)	Inhibition of IL-6 Production (%)	Inhibition of TNF-α Production (%)
10	Significant Inhibition	Significant Inhibition	Significant Inhibition	Significant Inhibition
20	Dose-dependent Inhibition	Dose-dependent Inhibition	Dose-dependent Inhibition	Dose-dependent Inhibition
40	Strongest Inhibition	Strongest Inhibition	Strongest Inhibition	Strongest Inhibition

Note: The data presented is a qualitative summary based on the findings reported by Kang et al. (2016). For precise quantitative values, please refer to the original publication.[\[4\]](#)

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory activity of **Ciwujianoside C3**, based on established methodologies.[\[4\]](#)[\[5\]](#)

General Protocol for Purification of Ciwujianoside C3 from Acanthopanax Leaves

Disclaimer: The following is a general protocol for the extraction and purification of triterpenoid saponins from Acanthopanax leaves and may require optimization for the specific isolation of **Ciwujianoside C3**.

- Extraction:
 - Air-dry and powder the leaves of Acanthopanax henryi.
 - Extract the powdered leaves with 70% ethanol using a heat reflux method for 2 hours. Repeat the extraction process three times.[\[5\]](#)
 - Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

- Fractionation:
 - Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and n-butanol.[3]
 - The n-butanol fraction is typically enriched with saponins. Concentrate the n-butanol fraction to dryness.
- Chromatographic Purification:
 - Subject the dried n-butanol fraction to column chromatography on a macroporous adsorption resin (e.g., AB-8).[5]
 - Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%). [5]
 - Collect the fractions and monitor for the presence of **Ciwujianoside C3** using Thin Layer Chromatography (TLC).
 - Pool the fractions containing the target compound and further purify using silica gel column chromatography with a chloroform-methanol gradient system.[3]
 - Finally, purify the isolated compound by preparative HPLC to achieve high purity.

Cell Culture and Treatment

- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the subsequent assay.
- Pre-treat the cells with various concentrations of **Ciwujianoside C3** (e.g., 10, 20, 40 µM) for 1 hour.[5]
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for the desired time (e.g., 24 hours).[5]

Measurement of Nitric Oxide (NO) Production

- After cell treatment, collect the culture supernatant.
- Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.[4]
- Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (PGE2, IL-6, TNF- α) by ELISA

- After cell treatment, collect the culture supernatant.
- Measure the concentrations of PGE2, IL-6, and TNF- α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
- Briefly, coat a 96-well plate with the capture antibody overnight.
- Block the plate with a suitable blocking buffer.
- Add the culture supernatants and standards to the wells and incubate.
- Add the detection antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add the substrate solution (e.g., TMB) and stop the reaction.[5]
- Measure the absorbance at 450 nm.[5]
- Calculate the cytokine concentrations from the standard curve.

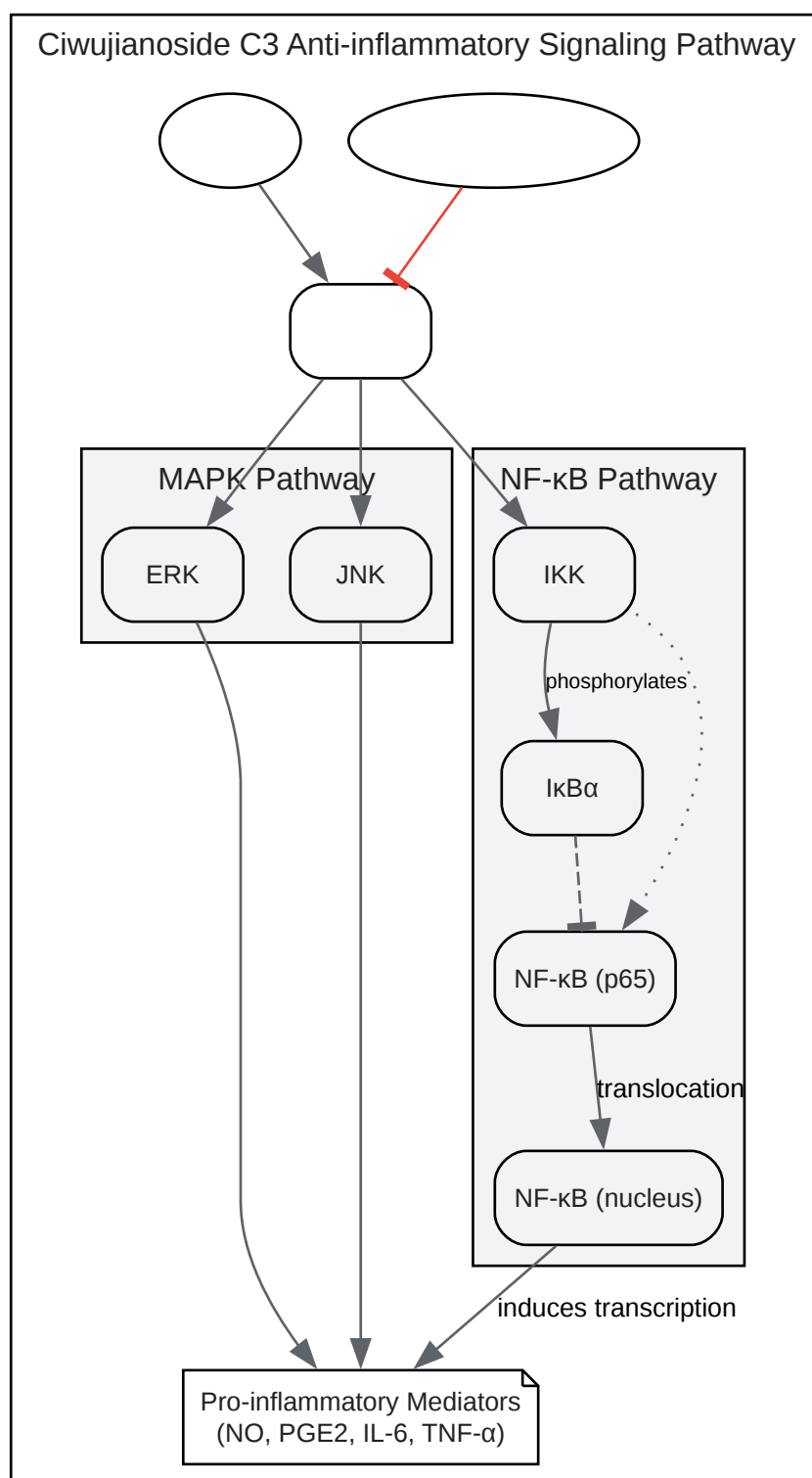
Western Blot Analysis for Protein Expression

- After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay kit.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-ERK, p-JNK, p-p65) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

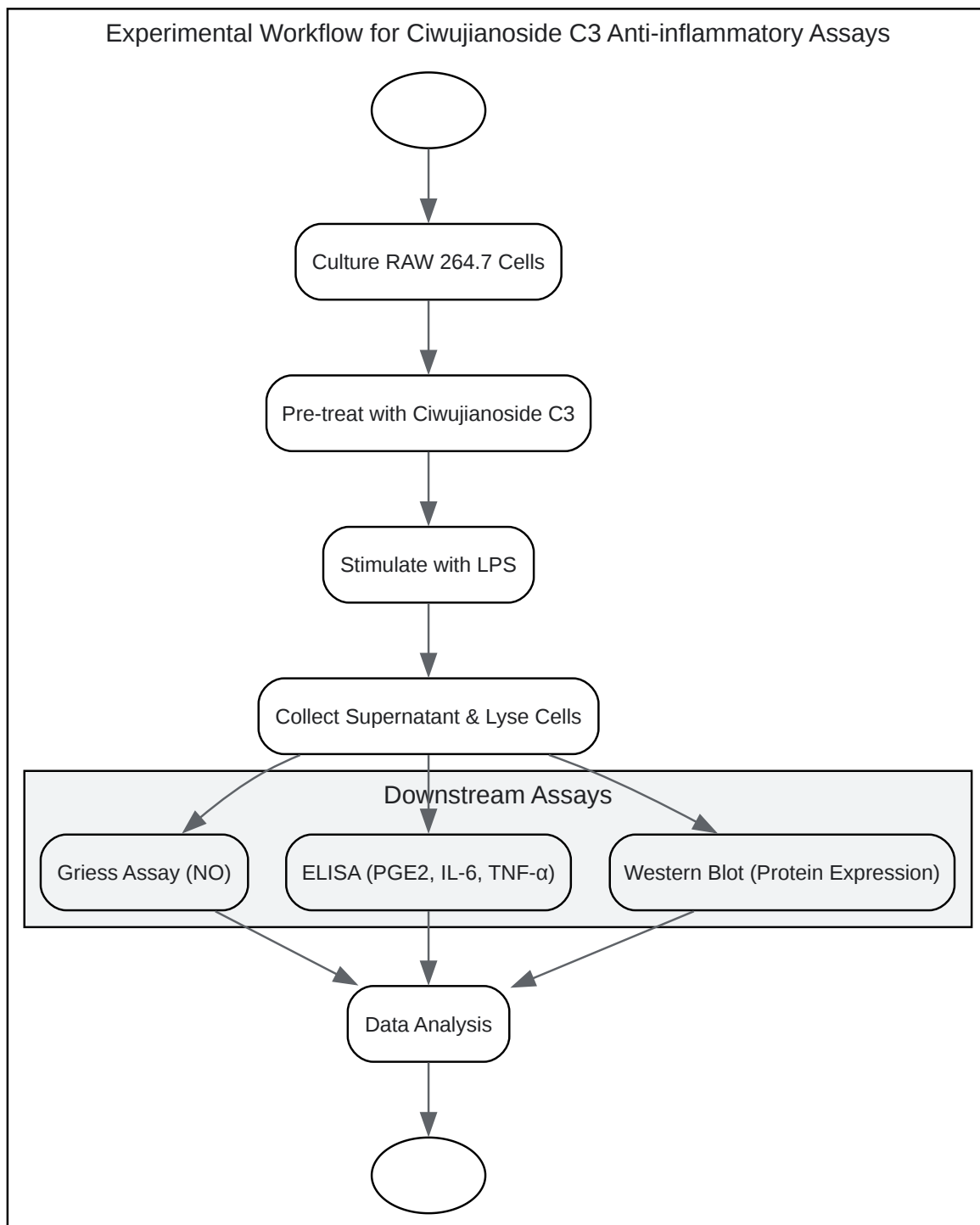
Signaling Pathways and Experimental Workflow

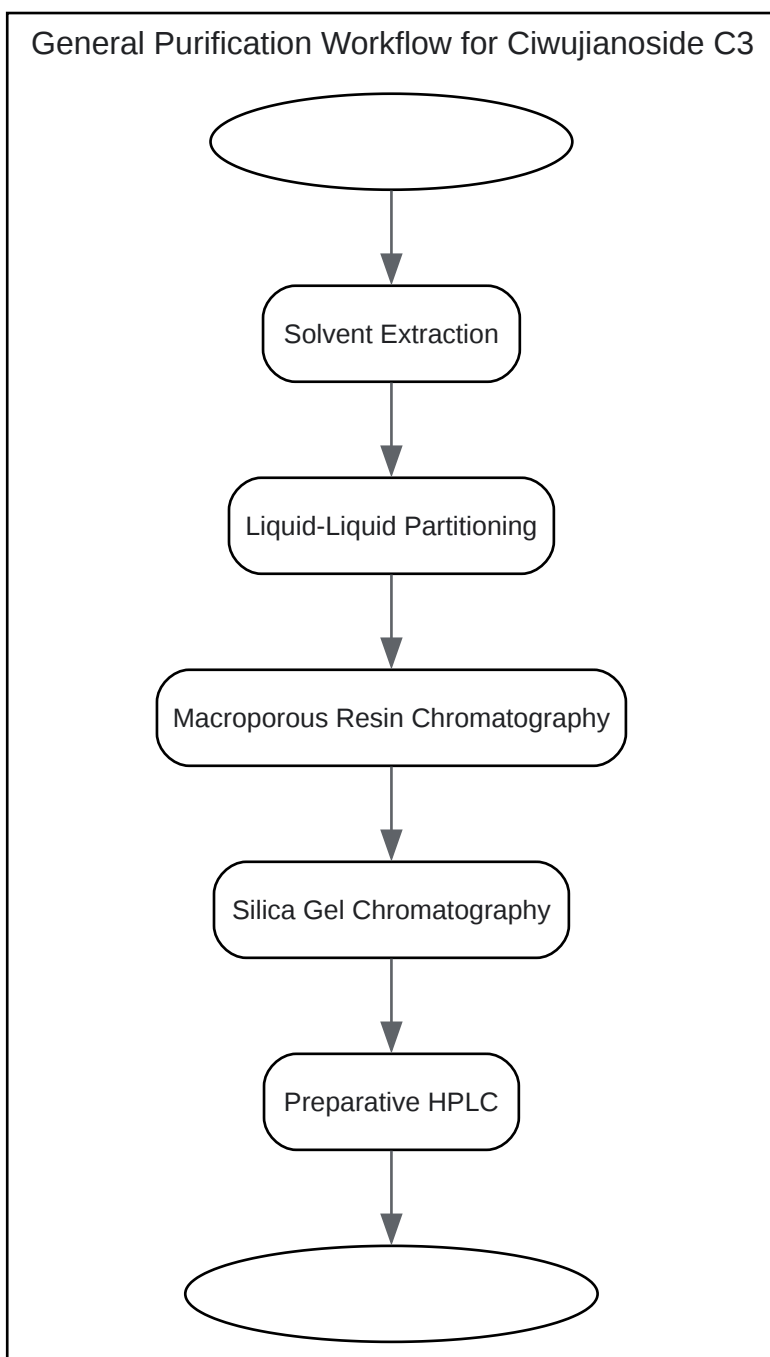
The following diagrams illustrate the signaling pathways affected by **Ciwujianoside C3** and a general experimental workflow for its investigation.



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Caption: TLR4 signaling pathway inhibited by **Ciwujianoside C3**.





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- To cite this document: BenchChem. [Commercial Availability and Application of Purified Ciwujianoside C3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15611439#commercial-suppliers-of-purified-ciwujianoside-c3>]

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